2-[(Phenylsulfonyl)amino]-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid
Overview
Description
2-[(PHENYLSULFONYL)AMINO]-5,6,7,8-TETRAHYDRONAPHTHALENE-1-CARBOXYLIC ACID is an organic compound belonging to the class of naphthalenecarboxylic acids . This compound contains a naphthalene moiety, which bears a carboxylic acid group at one or more positions. Naphthalene is a bicyclic compound made up of two fused benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(PHENYLSULFONYL)AMINO]-5,6,7,8-TETRAHYDRONAPHTHALENE-1-CARBOXYLIC ACID typically involves the reaction of naphthalene derivatives with phenylsulfonyl chloride under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sulfonamide linkage . The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality and higher efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and enhances the overall yield .
Chemical Reactions Analysis
Types of Reactions: 2-[(PHENYLSULFONYL)AMINO]-5,6,7,8-TETRAHYDRONAPHTHALENE-1-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfinyl and thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(PHENYLSULFONYL)AMINO]-5,6,7,8-TETRAHYDRONAPHTHALENE-1-CARBOXYLIC ACID has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating diseases, including its role as a drug candidate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(PHENYLSULFONYL)AMINO]-5,6,7,8-TETRAHYDRONAPHTHALENE-1-CARBOXYLIC ACID involves its interaction with specific molecular targets. One known target is methionine aminopeptidase 2, an enzyme involved in protein processing . By inhibiting this enzyme, the compound can modulate various cellular processes and exert its biological effects. The pathways involved in its mechanism of action include the regulation of protein synthesis and degradation .
Comparison with Similar Compounds
Naphthalenecarboxylic acids: Compounds containing a naphthalene moiety with a carboxylic acid group.
Sulfanilides: Organic aromatic compounds containing a sulfanilide moiety.
Benzenesulfonamides: Compounds with a benzenesulfonamide group.
Uniqueness: 2-[(PHENYLSULFONYL)AMINO]-5,6,7,8-TETRAHYDRONAPHTHALENE-1-CARBOXYLIC ACID is unique due to its specific combination of a naphthalene moiety and a phenylsulfonyl group. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C17H17NO4S |
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Molecular Weight |
331.4 g/mol |
IUPAC Name |
2-(benzenesulfonamido)-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C17H17NO4S/c19-17(20)16-14-9-5-4-6-12(14)10-11-15(16)18-23(21,22)13-7-2-1-3-8-13/h1-3,7-8,10-11,18H,4-6,9H2,(H,19,20) |
InChI Key |
RRXVUYHFDBLTEL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2C(=O)O)NS(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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